molecular formula C44H28N4Zn-2 B076712 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc CAS No. 14074-80-7

5,10,15,20-Tetraphenyl-21H,23H-porphine zinc

Cat. No.: B076712
CAS No.: 14074-80-7
M. Wt: 678.1 g/mol
InChI Key: FGEZGTKFMCNEOZ-UHFFFAOYSA-N
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Description

Zinc tetraphenylporphyrin is a zinc porphyrin. It has a role as a fluorochrome.

Scientific Research Applications

  • Nonlinear Optical Properties : ZnTPP exhibits significant nonlinear optical properties, making it suitable for applications like optical limiting. These properties have been investigated using techniques like the D4σ-Z-scan method, revealing behaviors like saturable absorption and nonlinear refraction (Chniti et al., 2016).

  • Interfacial Ion-Association Adsorption : The ion-association adsorption of ZnTPP at liquid-liquid interfaces has been studied, with findings indicating its enhanced adsorption in the presence of surfactants. This suggests potential applications in fields like sensor technology and environmental monitoring (Saitoh & Watarai, 1997).

  • Thermal and Electrical Properties : ZnTPP has been studied for its thermal stability and electrical conductivity, offering insights into its applicability in materials science, especially in areas related to thermally stable conducting materials (Allan et al., 1989).

  • Spectroscopic Analysis : The spectroscopic behavior of ZnTPP under various conditions, such as irradiation with visible light, has been examined. This research is relevant to the fields of photochemistry and photophysics (Makarska-Białokoz & Gładysz-Płaska, 2016).

  • Synthesis of Star Polymers : ZnTPP has been used as an initiator in atom transfer radical polymerization, demonstrating its utility in the synthesis of advanced polymer materials (High, Holder & Penfold, 2007).

  • Binding with Dimethyl Methylphosphonate (DMMP) : Studies have shown that ZnTPP can bind to DMMP, indicating its potential use in detecting and analyzing chemical warfare agents (Zhang et al., 2012).

  • Supramolecular Assemblies : Research has explored the self-assembly of ZnTPP with other compounds, leading to the formation of nanostructures like nanospheres and microrings. This has implications for nanotechnology and materials science (Wang et al., 2014).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The future directions of research on 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc are broad and could involve further investigation of its synthesis, properties, and potential applications . For example, research could focus on optimizing its synthesis, understanding its interactions with other molecules, and exploring its use in new technologies .

Biochemical Analysis

Biochemical Properties

Zinc meso-tetraphenylporphine has been used in various biochemical applications. For instance, it has been used in a fullerene-based photocatalyst (C60-ZnTPP) capable of regenerating NAD+ through oxidation of NADH by photogenerated holes . This process involves the interaction of Zinc meso-tetraphenylporphine with NADH, a key molecule in cellular metabolism .

Cellular Effects

The cellular effects of Zinc meso-tetraphenylporphine are primarily observed in its role as a photocatalyst in the regeneration of NAD+. This process is crucial for various cellular functions, including energy production and the regulation of several metabolic processes .

Molecular Mechanism

Zinc meso-tetraphenylporphine and C60 are combined as a donor-acceptor structure with a robust internal electric field, ensuring ultrafast and long-lived charge separation and transfer . This is conducive to improving the performance of photocatalytic regeneration of NAD+, thereby influencing various molecular mechanisms within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, Zinc meso-tetraphenylporphine has demonstrated the ability to regenerate NAD+ within 5 hours under visible light illumination . This suggests that the compound has a significant temporal effect on cellular function in both in vitro and in vivo studies .

Metabolic Pathways

Zinc meso-tetraphenylporphine plays a role in the metabolic pathway involving the regeneration of NAD+ . NAD+ is a crucial cofactor in various enzymatic reactions, and its regeneration is essential for maintaining cellular metabolism .

Properties

CAS No.

14074-80-7

Molecular Formula

C44H28N4Zn-2

Molecular Weight

678.1 g/mol

IUPAC Name

5,10,15,20-tetraphenylporphyrin-22,24-diide;zinc

InChI

InChI=1S/C44H28N4.Zn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;

InChI Key

FGEZGTKFMCNEOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Zn+2]

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Zn]

14074-80-7

physical_description

Purple crystals;  [Alfa Aesar MSDS]

Synonyms

zinc tetraphenylporphyrin
zinc(II) tetraphenylporphyrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc (ZnTPP)?

A1: ZnTPP has a molecular formula of C44H28N4Zn and a molecular weight of 678.16 g/mol.

Q2: How can ZnTPP be characterized spectroscopically?

A2: ZnTPP exhibits characteristic absorption bands in the UV-Vis spectrum, including a strong Soret band around 420 nm and weaker Q bands in the 500-600 nm region. [, , , , ] These bands are sensitive to axial ligation and changes in the porphyrin ring's electronic structure. [, , , , ] Additionally, NMR spectroscopy can provide information about the porphyrin ring's structure and dynamics. [, , ]

Q3: How does the solubility of ZnTPP vary in different solvents?

A3: ZnTPP exhibits varying solubility depending on the solvent polarity. It shows limited solubility in polar solvents like water but dissolves well in organic solvents like chloroform, toluene, and dichloromethane. [, , ]

Q4: Can ZnTPP be incorporated into polymeric matrices, and how does this affect its properties?

A4: Yes, ZnTPP can be incorporated into various polymeric matrices, including PMMA, PS, and cholesterol-bearing polymethacrylates. [, , ] This incorporation can alter its photophysical properties, such as fluorescence lifetime and triplet excited state lifetime, depending on the polymer and solvent used. [, ]

Q5: Does ZnTPP exhibit catalytic activity, and if so, in which reactions?

A5: While ZnTPP itself might not be a highly active catalyst for many reactions, it can be functionalized to enhance its catalytic properties. For example, incorporating imidazolium bromide groups into ZnTPP creates a bifunctional catalyst capable of efficiently catalyzing the cycloaddition of carbon dioxide and epoxides. []

Q6: What role does ZnTPP play in photocatalysis?

A6: ZnTPP can act as a photosensitizer in photocatalytic systems. [, , ] Upon absorbing light, it can transfer energy or electrons to other molecules, initiating chemical reactions. For example, ZnTPP has been used in photoredox catalysis to activate trithiocarbonate chain transfer agents for visible-light-induced radical polymerization. [, ]

Q7: How is computational chemistry used to study ZnTPP?

A7: Computational methods, like density functional theory (DFT), are used to investigate various aspects of ZnTPP, including the geometries of its excited states and radical ions, the effects of substituents on its electronic structure, and its interactions with other molecules. [, , ]

Q8: How do structural modifications of the porphyrin ring in ZnTPP affect its properties?

A8: Modifying the porphyrin ring, such as by introducing substituents or changing its conformation, can significantly impact ZnTPP's properties. For example, halogenation of the meso-phenyl groups can affect its redox potentials and interactions with axial ligands. [, , ] Similarly, conformational distortions from planarity can alter its absorption spectrum, redox properties, and reactivity. [, , ]

Q9: What are the known degradation pathways of ZnTPP?

A9: While specific degradation pathways for ZnTPP are not extensively covered in the provided papers, it's known that porphyrins can undergo photodegradation and oxidation under certain conditions. [] Further research is needed to understand the stability of ZnTPP in different environments and develop appropriate formulation strategies to enhance its stability and shelf life.

Q10: What analytical techniques are used to study the interactions of ZnTPP with other molecules?

A10: Various techniques are employed to study ZnTPP interactions, including UV-Vis spectroscopy to monitor spectral changes upon binding, [, , , , ] fluorescence spectroscopy to analyze quenching or enhancement effects, [, , , , ] and NMR spectroscopy to probe structural changes and binding constants. [, , ] Additionally, electrochemical methods like cyclic voltammetry can be used to study the redox properties of ZnTPP and its interactions with other molecules. [, ]

Q11: How is the formation of ZnTPP complexes with other molecules characterized?

A11: Characterization of ZnTPP complexes involves a combination of spectroscopic and analytical techniques. UV-Vis and fluorescence spectroscopy are employed to monitor spectral changes, such as shifts in absorption or emission bands, upon complex formation. [, , , , ] NMR spectroscopy can provide insights into the structure and dynamics of the complex, while X-ray crystallography can reveal the solid-state structure of crystalline complexes. [, , , , , ]

Q12: Are there alternative compounds to ZnTPP for specific applications?

A12: The choice of alternative compounds depends on the specific application. For instance, other metalloporphyrins, such as those containing copper, magnesium, or iron, can be employed in catalytic or photophysical applications. [, , , ] Additionally, other classes of molecules, such as phthalocyanines, can exhibit similar properties and serve as potential substitutes. [] Careful consideration of the specific requirements of each application is crucial when selecting alternatives to ZnTPP.

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